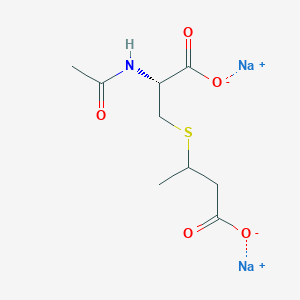
N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt is a chemical compound with a complex structure that includes an acetyl group, a carboxylic acid group, and a cysteine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt typically involves multiple steps, starting with the preparation of the L-cysteine derivative. The acetylation of L-cysteine is followed by the introduction of the 3-carboxy-1-methylpropyl group. The final step involves the formation of the disodium salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time to achieve the desired product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like halides or amines. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups.
Scientific Research Applications
N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a precursor for biologically active compounds.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mechanism of Action
The mechanism by which N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can modulate redox states within cells, influence enzyme activity, and participate in signaling pathways. Its ability to form disulfide bonds and interact with thiol groups is crucial to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A related compound with similar antioxidant properties but lacking the 3-carboxy-1-methylpropyl group.
S-Carboxymethyl-L-cysteine: Another derivative of L-cysteine with a carboxymethyl group instead of the acetyl and 3-carboxy-1-methylpropyl groups.
Uniqueness
N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NNa2O5S |
|---|---|
Molecular Weight |
293.25 g/mol |
IUPAC Name |
disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1 |
InChI Key |
MUCIEDHPXAQZRB-OVEMJYDDSA-L |
Isomeric SMILES |
CC(CC(=O)[O-])SC[C@@H](C(=O)[O-])NC(=O)C.[Na+].[Na+] |
Canonical SMILES |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















